molecular formula C21H19FN4OS B2419048 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-59-8

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2419048
CAS No.: 851810-59-8
M. Wt: 394.47
InChI Key: SVXKTXSNKCEFJN-UHFFFAOYSA-N
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Description

5-((3,4-Dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic compound of significant interest in various fields of scientific research. This molecule exhibits unique structural features that make it a subject of study in organic chemistry, pharmacology, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 3,4-Dihydroisoquinoline derivative: : This step typically involves the Pictet-Spengler reaction, where an appropriate precursor undergoes cyclization under acidic conditions.

  • Formation of Fluorophenylmethyl Intermediate: : The reaction of a fluorobenzyl halide with a suitable nucleophile forms the 3-fluorophenylmethyl moiety.

  • Coupling of Intermediates: : The dihydroisoquinoline derivative is coupled with the fluorophenylmethyl intermediate through a condensation reaction, forming the thiazolo[3,2-b][1,2,4]triazol-6-ol core.

  • Final Cyclization: : This involves the intramolecular cyclization of the intermediate products to form the desired compound under controlled conditions (e.g., temperature, solvent).

Industrial Production Methods

The industrial production would involve scalable synthesis steps under optimized conditions to ensure high yield and purity. Methods might include:

  • Continuous flow chemistry for efficient synthesis.

  • Catalytic methods to enhance reaction rates.

  • Use of industrial-grade solvents and reagents to ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can involve conversion of certain functional groups to higher oxidation states using reagents like hydrogen peroxide or chromium trioxide.

  • Reduction: : Reduction of specific groups using common reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

  • Substitution: : Functional group exchange using nucleophiles or electrophiles under specific conditions (e.g., SN1 or SN2 reactions).

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, chromium trioxide.

  • Reduction: : Lithium aluminum hydride, hydrogen/palladium.

  • Substitution: : Sodium azide, alkyl halides.

Major Products

  • Oxidation: : Oxidized derivatives with enhanced reactivity or changed properties.

  • Reduction: : Reduced derivatives with potentially different bioactivity or physical properties.

  • Substitution: : Substituted products with varied functional groups enhancing or modifying its applications.

Scientific Research Applications

Chemistry

  • Used as a model compound in the study of thiazole and triazole ring systems.

  • Exploration of its reactivity and stability under different chemical environments.

Biology

  • Investigated for potential bioactive properties, including anti-inflammatory and anti-cancer activities.

  • Studied for its interaction with various biological targets at the cellular level.

Medicine

  • Potential therapeutic applications in the design of new drugs due to its unique structural features.

  • Research into its pharmacokinetics and pharmacodynamics for possible drug development.

Industry

  • Utilized in the development of new materials with specific electronic or optical properties.

  • Exploration of its use as a precursor in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylthiazolo[3,2-b][1,2,4]triazole derivatives: : Share structural similarity but may vary in their functional groups or substituents.

  • 3,4-Dihydroisoquinoline analogs: : Compounds with variations in the dihydroisoquinoline moiety.

Highlighting Uniqueness

In essence, 5-((3,4-Dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound with notable scientific interest due to its complex structure and varied potential applications. From its synthesis to its mechanistic action and comparison with similar compounds, it holds significant promise in expanding our understanding of complex chemical systems.

Properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(15-7-4-8-17(22)11-15)25-10-9-14-5-2-3-6-16(14)12-25/h2-8,11,18,27H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXKTXSNKCEFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC5=CC=CC=C5C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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